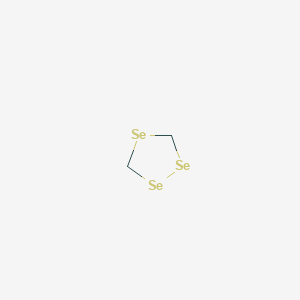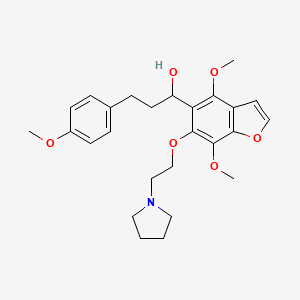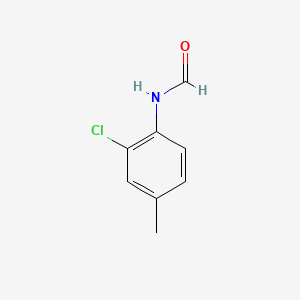![molecular formula C10H11N3O B13742604 [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a bromine substituent instead of an amino group.
[3-(4-nitrophenyl)-1H-pyrazol-5-yl]methanol: Contains a nitro group instead of an amino group.
[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol: Features a methyl group instead of an amino group.
-
Uniqueness: : The presence of the aminophenyl group in This compound imparts unique chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
InChI Key |
DNVAJVNVYASOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



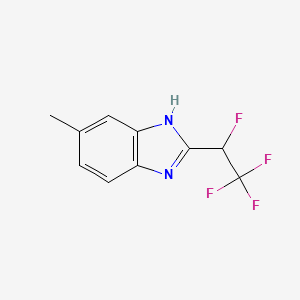
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
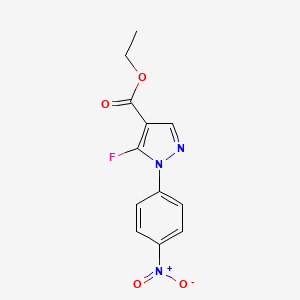

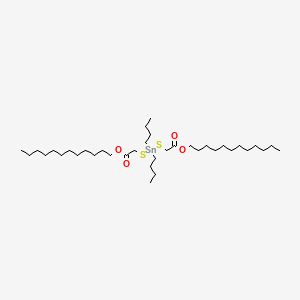

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
